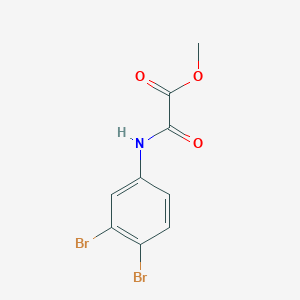

Methyl (3,4-dibromoanilino)(oxo)acetate

Description

Methyl (3,4-dibromoanilino)(oxo)acetate is an organobromine compound featuring a substituted aniline core with two bromine atoms at the 3- and 4-positions of the aromatic ring. The structure comprises an oxoacetate ester group (–CO–COOCH₃) linked to the anilino nitrogen.

Properties

CAS No. |

87967-31-5 |

|---|---|

Molecular Formula |

C9H7Br2NO3 |

Molecular Weight |

336.96 g/mol |

IUPAC Name |

methyl 2-(3,4-dibromoanilino)-2-oxoacetate |

InChI |

InChI=1S/C9H7Br2NO3/c1-15-9(14)8(13)12-5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,13) |

InChI Key |

SUCKJIYPRRUDHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)NC1=CC(=C(C=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,4-dibromoanilino)(oxo)acetate typically involves the esterification of 3,4-dibromoaniline with oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like methanol or ethanol to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,4-dibromoanilino)(oxo)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dibromoaniline moiety to aniline or other reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Aniline or other reduced forms.

Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

Methyl (3,4-dibromoanilino)(oxo)acetate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (3,4-dibromoanilino)(oxo)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway it affects. The presence of the dibromoaniline moiety allows for interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Ethyl (3,4-Dimethoxyphenyl)aminoacetate

This compound (CAS 17894-50-7) replaces the bromine substituents with methoxy (–OCH₃) groups and uses an ethyl ester (–COOCH₂CH₃) instead of methyl. Key differences include:

- Electronic Effects : Methoxy groups are electron-donating, enhancing the aromatic ring’s nucleophilicity, whereas bromine atoms are electron-withdrawing, reducing reactivity in electrophilic substitution reactions .

- Solubility: The polar methoxy groups improve solubility in polar solvents (e.g., ethanol or DMSO), while bromine’s hydrophobicity may limit solubility in aqueous systems.

- Synthetic Utility : Ethyl derivatives are often preferred in scalable syntheses due to the stability of ethyl esters under basic conditions .

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

This triazine-containing analog (C₂₅H₁₉BrN₄O₆) shares bromine and methoxy substituents but incorporates a triazine ring, which significantly alters its reactivity. The triazine core enables nucleophilic aromatic substitution, making it a versatile intermediate for polymers or agrochemicals. The methyl ester group here mirrors that in the target compound, but the triazine’s electron-deficient nature dominates its chemical behavior .

N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Though structurally distinct, this 4-oxo-quinoline derivative (C₂₇H₃₄ClN₃O₂) shares the oxoacetate motif. The adamantyl and pentyl groups confer lipophilicity, enhancing blood-brain barrier penetration, while the chloro substituent influences halogen-bonding interactions in biological targets. Such compounds are typically optimized for antiviral or anticancer activity, contrasting with the dibromoanilino derivative’s unexplored pharmacological profile .

Table 1: Key Properties of Methyl (3,4-Dibromoanilino)(oxo)acetate and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Synthetic Features |

|---|---|---|---|---|

| This compound* | C₉H₇Br₂NO₃ | 336.97 | 3,4-Br, methyl ester | Likely via condensation or esterification |

| Ethyl (3,4-dimethoxyphenyl)aminoacetate | C₁₂H₁₅NO₅ | 253.25 | 3,4-OCH₃, ethyl ester | TLC purification; IR/NMR validation |

| Methyl triazine derivative | C₂₅H₁₉BrN₄O₆ | 567.36 | Triazine core, Br, OCH₃ | Stepwise nucleophilic substitution |

| 4-Oxo-quinoline derivative | C₂₇H₃₄ClN₃O₂ | 476.03 | Adamantyl, Cl, pentyl | Chiral HPLC separation; LC-MS analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.